molecular formula C11H12F3N5OS B7021977 N-[2,2,2-trifluoro-1-(1,3,5-trimethylpyrazol-4-yl)ethyl]thiadiazole-4-carboxamide

N-[2,2,2-trifluoro-1-(1,3,5-trimethylpyrazol-4-yl)ethyl]thiadiazole-4-carboxamide

Cat. No.: B7021977
M. Wt: 319.31 g/mol
InChI Key: MZIHKZXRBAOIFM-UHFFFAOYSA-N
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Description

N-[2,2,2-trifluoro-1-(1,3,5-trimethylpyrazol-4-yl)ethyl]thiadiazole-4-carboxamide is a synthetic compound characterized by its unique structure, which includes a trifluoromethyl group, a pyrazole ring, and a thiadiazole moiety

Properties

IUPAC Name

N-[2,2,2-trifluoro-1-(1,3,5-trimethylpyrazol-4-yl)ethyl]thiadiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3N5OS/c1-5-8(6(2)19(3)17-5)9(11(12,13)14)15-10(20)7-4-21-18-16-7/h4,9H,1-3H3,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZIHKZXRBAOIFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C(C(F)(F)F)NC(=O)C2=CSN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,2,2-trifluoro-1-(1,3,5-trimethylpyrazol-4-yl)ethyl]thiadiazole-4-carboxamide typically involves multiple steps:

    Formation of the Pyrazole Intermediate: The synthesis begins with the preparation of the 1,3,5-trimethylpyrazole intermediate. This can be achieved through the reaction of acetylacetone with hydrazine hydrate under acidic conditions.

    Introduction of the Trifluoromethyl Group: The next step involves the introduction of the trifluoromethyl group. This can be done using trifluoroacetic acid or its derivatives in the presence of a suitable catalyst.

    Formation of the Thiadiazole Ring: The thiadiazole ring is formed by reacting the intermediate with thiosemicarbazide under oxidative conditions.

    Final Coupling Reaction: The final step involves coupling the intermediate with a carboxylic acid derivative to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-[2,2,2-trifluoro-1-(1,3,5-trimethylpyrazol-4-yl)ethyl]thiadiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or acyl groups.

Scientific Research Applications

Chemistry

In chemistry, N-[2,2,2-trifluoro-1-(1,3,5-trimethylpyrazol-4-yl)ethyl]thiadiazole-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmaceutical agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer therapies.

Industry

In industry, the compound’s stability and reactivity make it useful in the development of agrochemicals, such as herbicides and fungicides. Its ability to undergo various chemical reactions also makes it a versatile intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which N-[2,2,2-trifluoro-1-(1,3,5-trimethylpyrazol-4-yl)ethyl]thiadiazole-4-carboxamide exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The trifluoromethyl group and the pyrazole ring are known to enhance binding affinity and specificity, potentially leading to potent biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-[2,2,2-trifluoro-1-(1,3,5-trimethylpyrazol-4-yl)ethyl]benzamide
  • N-[2,2,2-trifluoro-1-(1,3,5-trimethylpyrazol-4-yl)ethyl]thiazole-4-carboxamide
  • N-[2,2,2-trifluoro-1-(1,3,5-trimethylpyrazol-4-yl)ethyl]oxazole-4-carboxamide

Uniqueness

Compared to these similar compounds, N-[2,2,2-trifluoro-1-(1,3,5-trimethylpyrazol-4-yl)ethyl]thiadiazole-4-carboxamide is unique due to the presence of the thiadiazole ring. This ring can confer different electronic properties and reactivity, potentially leading to distinct biological activities and applications.

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